2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
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Overview
Description
2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a phenyl group and an acetic acid moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of o-azidobenzoic acid with phenylacetonitrile in the presence of methanolic sodium methoxide, leading to the formation of the triazolopyrazine core . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl group and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways related to cancer . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but may have different substituents and properties.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These compounds are used in energetic materials and have different applications compared to the triazolopyrazine derivatives.
Uniqueness
2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H10N4O3 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(4-oxo-6-phenyltriazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C13H10N4O3/c18-12(19)8-16-11(9-4-2-1-3-5-9)7-17-10(13(16)20)6-14-15-17/h1-7H,8H2,(H,18,19) |
InChI Key |
UAXHPWIZIZVJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CN=N3)C(=O)N2CC(=O)O |
Origin of Product |
United States |
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